methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate
Description
Methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate is a multifunctional thiophene derivative characterized by a substituted thiophene core. Key structural features include:
- A methyl group at position 4, enhancing steric stabilization.
- A phenylsulfanyl propanamido substituent at position 2, introducing sulfur-based reactivity and hydrogen-bonding capacity.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting sulfur-dependent enzymes or receptors. Its synthesis likely involves condensation and cyclization strategies common to thiophene derivatives (see Section 3) .
Properties
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylsulfanylpropanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S2/c1-15-20(13-16-8-9-18-19(12-16)30-14-29-18)32-23(22(15)24(27)28-2)25-21(26)10-11-31-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHFZNDFBBFGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCSC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Ring: Starting from simple thiophene precursors, the thiophene ring can be functionalized with various substituents.
Introduction of the Benzodioxole Moiety: This step may involve the use of benzodioxole derivatives and coupling reactions to attach the benzodioxole group to the thiophene ring.
Attachment of the Phenylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using phenylsulfanyl reagents.
Final Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol and acid catalysts to form the final methyl ester.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism by which methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Diversity: The target compound’s monosubstituted thiophene contrasts with bis-heterocyclic systems (e.g., compounds 2a–c), which exhibit greater rigidity but reduced solubility .
- Substituent Impact : The benzodioxolylmethyl group in the target compound parallels the fused aromaticity of benzothiophene (compound 25), which correlates with increased bioactivity .
- Sulfur Content : All compounds leverage sulfur for electronic or reactivity effects, though the phenylsulfanyl group in the target compound may enhance metabolic stability compared to simpler thiols .
Key Observations:
- The target compound’s synthesis likely shares similarities with tetrahydrobenzo[b]thiophene routes (e.g., sulfur-mediated cyclization) .
- Bis-heterocyclic systems require multistep protocols with lower yields compared to monosubstituted derivatives .
Table 3: Reported Bioactivities of Thiophene Derivatives
Key Observations:
- Substituent-Driven Toxicity : The benzodioxolylmethyl group in the target compound may reduce cytotoxicity compared to benzothiophene derivatives (compound 25) due to lower lipophilicity .
- Antitumor Potential: Thiophene cores with fused aromatic systems (e.g., tetrahydrobenzo[b]thiophene) show promising activity, suggesting the target compound could be optimized similarly .
Biological Activity
Methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 370.45 g/mol
- CAS Number : 476368-69-1
Its structure includes a benzodioxole moiety, which is known for various biological activities, and a thiophene ring that contributes to its chemical reactivity.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives, which may extend to this compound. For instance, related compounds have demonstrated potent inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for some benzodioxole derivatives were reported as low as 0.68 µM, indicating strong inhibitory activity against this enzyme . This suggests that this compound could also exhibit similar effects.
Anticancer Activity
The anticancer potential of compounds with similar structures has been extensively researched. For example, certain benzodioxole derivatives have shown significant cytotoxicity against various cancer cell lines while maintaining safety towards normal cells . The ability to selectively target cancer cells while sparing healthy tissues is crucial for developing effective cancer therapies.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like α-amylase and other metabolic enzymes.
- Cell Cycle Arrest : Some studies suggest that benzodioxole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of phenolic structures in related compounds indicates potential antioxidant properties, which can protect against oxidative stress in cells.
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2023) | Identified significant α-amylase inhibition by related compounds with IC50 values < 1 µM | Supports potential use in diabetes management |
| Study B (2023) | Demonstrated cytotoxic effects on cancer cell lines with minimal impact on normal cells | Indicates therapeutic potential in oncology |
| Study C (2024) | Explored antioxidant properties of benzodioxole derivatives | Suggests additional health benefits |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
